2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a furan ring, a thieno[2,3-d]pyrimidine ring, and a cyclopenta ring. It also contains a thioether and an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thieno[2,3-d]pyrimidine rings are aromatic, which means they are planar and have a delocalized π electron system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings would likely make it relatively stable, while the functional groups could potentially make it reactive .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of various heterocyclic compounds using derivatives similar to the compound . These heterocyclic compounds, including pyrimidines and thieno[2,3-d]pyrimidines, are synthesized from arylmethylidene derivatives of furan-2(3H)-ones, indicating the compound's role as a building block in creating biologically active molecules (T. Aniskova, V. Grinev, A. Yegorova, 2017).
Biological Activities
The compound's derivatives have been explored for various biological activities, including antimicrobial, antifungal, and anti-tubercular properties. For instance, a series of 5-substitued-3-(5-(4-(furan-2-yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives were synthesized and evaluated for their biological activities, underscoring the therapeutic potential of these molecules (T. N. Akhaja, J. Raval, 2012).
Antitumor Activity
Further investigations have delved into the antitumor activities of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines derivatives, revealing that some synthesized compounds exhibit pronounced antitumor activities. These findings suggest the compound's relevance in developing new antitumor agents, with structure-activity relationships indicating that the nature of the amine fragments significantly influences compound activity (S. Sirakanyan, D. Spinelli, A. Geronikaki, et al., 2019).
Antimicrobial Evaluation
Novel N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines were synthesized and evaluated for antimicrobial activity. The studies described significant antibacterial activity against non-resistant strains, highlighting the compound's utility in combating microbial infections (Samuel N Sirakanyan, V. Kartsev, A. Geronikaki, et al., 2020).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Future Directions
Properties
IUPAC Name |
2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c28-20(25-12-11-16-6-2-1-3-7-16)15-31-24-26-22-21(18-9-4-10-19(18)32-22)23(29)27(24)14-17-8-5-13-30-17/h1-3,5-8,13H,4,9-12,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJXXKYRODZAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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